molecular formula C6H6ClNO2S2 B2601320 2-Cyclopropyl-1,3-thiazole-5-sulfonyl chloride CAS No. 1989659-05-3

2-Cyclopropyl-1,3-thiazole-5-sulfonyl chloride

Cat. No. B2601320
CAS RN: 1989659-05-3
M. Wt: 223.69
InChI Key: WBZWPZZUWVCREP-UHFFFAOYSA-N
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Description

“2-Cyclopropyl-1,3-thiazole-5-sulfonyl chloride” is a chemical compound with the CAS Number: 1989659-05-3 . It has a molecular weight of 223.7 and its molecular formula is C6H6ClNO2S2 . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for “2-Cyclopropyl-1,3-thiazole-5-sulfonyl chloride” is 1S/C6H6ClNO2S2/c7-12(9,10)5-3-8-6(11-5)4-1-2-4/h3-4H,1-2H2 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“2-Cyclopropyl-1,3-thiazole-5-sulfonyl chloride” is a liquid at room temperature .

Scientific Research Applications

Synthesis of Sulfonamides and Nucleophilic Substitution Reactions

The chlorination process of thiazole derivatives has been demonstrated to produce sulfonamides through efficient electrophilic reactions, enabling the synthesis of trisubstituted 1,3-thiazoles. This method emphasizes the importance of the nature of nucleophiles in determining the regiochemistry of the reactions, showcasing the versatility of sulfonamides in chemical synthesis (Turov, Vinogradova, & Brovarets, 2014).

Antimicrobial Applications

Research into novel heterocyclic compounds bearing the sulfonamide moiety has revealed promising antimicrobial properties. The synthesis of these compounds involves the use of 2-cyclopropyl-1,3-thiazole-5-sulfonyl chloride derivatives, highlighting their potential in developing new antimicrobial agents (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

Catalytic Carbene Formation and Cyclopropanation

The unique strain and reactivity of the cyclopropene ring system, related to cyclopropyl groups, have been exploited in catalytic processes to generate chiral products through carbene formation and cyclopropanation. This chemistry opens up pathways for the synthesis of structurally unique compounds, demonstrating the broader applicability of cyclopropyl-related structures in advanced organic synthesis (Weatherhead-Kloster & Corey, 2006).

Safety and Hazards

The compound is classified as dangerous, with hazard statements H302, H314, and H335 . This means it is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2-cyclopropyl-1,3-thiazole-5-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO2S2/c7-12(9,10)5-3-8-6(11-5)4-1-2-4/h3-4H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBZWPZZUWVCREP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=C(S2)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1989659-05-3
Record name 2-cyclopropyl-1,3-thiazole-5-sulfonyl chloride
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